molecular formula C18H19NO6 B5138986 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde

3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde

Cat. No. B5138986
M. Wt: 345.3 g/mol
InChI Key: XPXRJGQKJIBJEJ-UHFFFAOYSA-N
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Description

3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde, also known as MNB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. MNB is a derivative of benzaldehyde, a compound commonly used in the fragrance industry. The addition of the 2-nitrophenoxy and butoxy groups to the benzaldehyde structure results in a compound with unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde in cancer cells involves several pathways. 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and DNA polymerase. 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde also induces oxidative stress in cancer cells, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has been shown to have several biochemical and physiological effects in cancer cells. Studies have shown that 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde inhibits the growth of cancer cells and induces apoptosis. 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival. In addition, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde induces oxidative stress in cancer cells, leading to the activation of apoptosis pathways.

Advantages and Limitations for Lab Experiments

3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has also been shown to have potent anticancer activity, making it a promising candidate for further study. However, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has limitations as well. It is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood.

Future Directions

There are several future directions for research on 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde. In medicinal chemistry, further studies are needed to fully understand the mechanisms of action of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde and its potential as an anticancer agent. In materials science, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde could be used as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to understand the potential effects of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde on aquatic ecosystems and other environmental systems. Overall, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde is a promising compound with potential applications in several fields of scientific research.

Synthesis Methods

The synthesis of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde involves several steps. The starting material is 3-methoxy-4-hydroxybenzaldehyde, which is reacted with 4-(2-nitrophenoxy)butanol in the presence of a catalyst to form the desired product. The synthesis method has been optimized to improve yield and purity of the final product.

Scientific Research Applications

3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has potential applications in several fields of scientific research, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has been studied for its potential as an anticancer agent. Studies have shown that 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. In materials science, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has been studied for its potential as a building block for the synthesis of novel materials. In environmental science, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has been studied for its potential as a pollutant and its effects on aquatic ecosystems.

properties

IUPAC Name

3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-23-18-12-14(13-20)8-9-17(18)25-11-5-4-10-24-16-7-3-2-6-15(16)19(21)22/h2-3,6-9,12-13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXRJGQKJIBJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde

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